N-(2-Hydroxy-2-phenylethyl)prop-2-enamide
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Overview
Description
N-(2-Hydroxy-2-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of unsaturated amides It is characterized by the presence of a hydroxy group and a phenyl group attached to the ethyl chain, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxy-2-phenylethyl)prop-2-enamide can be synthesized through several methods. One common approach involves the direct condensation reaction between S-(+)-α-phenyl ethylamine and prop-2-enoyl chloride . This reaction typically requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Formation of N-(2-oxo-2-phenylethyl)prop-2-enamide
Reduction: Formation of N-(2-hydroxy-2-phenylethyl)prop-2-enamine
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N-(2-Hydroxy-2-phenylethyl)prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its biological activity.
Comparison with Similar Compounds
N-(2-Hydroxy-2-phenylethyl)prop-2-enamide can be compared with other similar compounds, such as:
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: Differing by the presence of a methyl group on the prop-2-enamide moiety.
N-(2-Hydroxy-2-phenylethyl)-2-phenylacetamide: Differing by the substitution of the prop-2-enamide moiety with a phenylacetamide group.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar amide structure but different functional groups.
Properties
CAS No. |
185536-77-0 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-2-11(14)12-8-10(13)9-6-4-3-5-7-9/h2-7,10,13H,1,8H2,(H,12,14) |
InChI Key |
OTUCZWMICJXMOK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
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